

M8891: A Technical Deep Dive into its Therapeutic Potential in Solid Tumors

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Compound of Interest

Compound Name: M8891

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Abstract

M8891 is a novel, orally bioavailable, potent, and selective reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and tumor cell proliferation. Preclinical and early clinical data suggest that **M8891** holds significant promise as a therapeutic agent for solid tumors. This technical guide provides a comprehensive overview of **M8891**, including its mechanism of action, preclinical efficacy, pharmacokinetic and pharmacodynamic profiles, and data from its first-in-human clinical trial. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

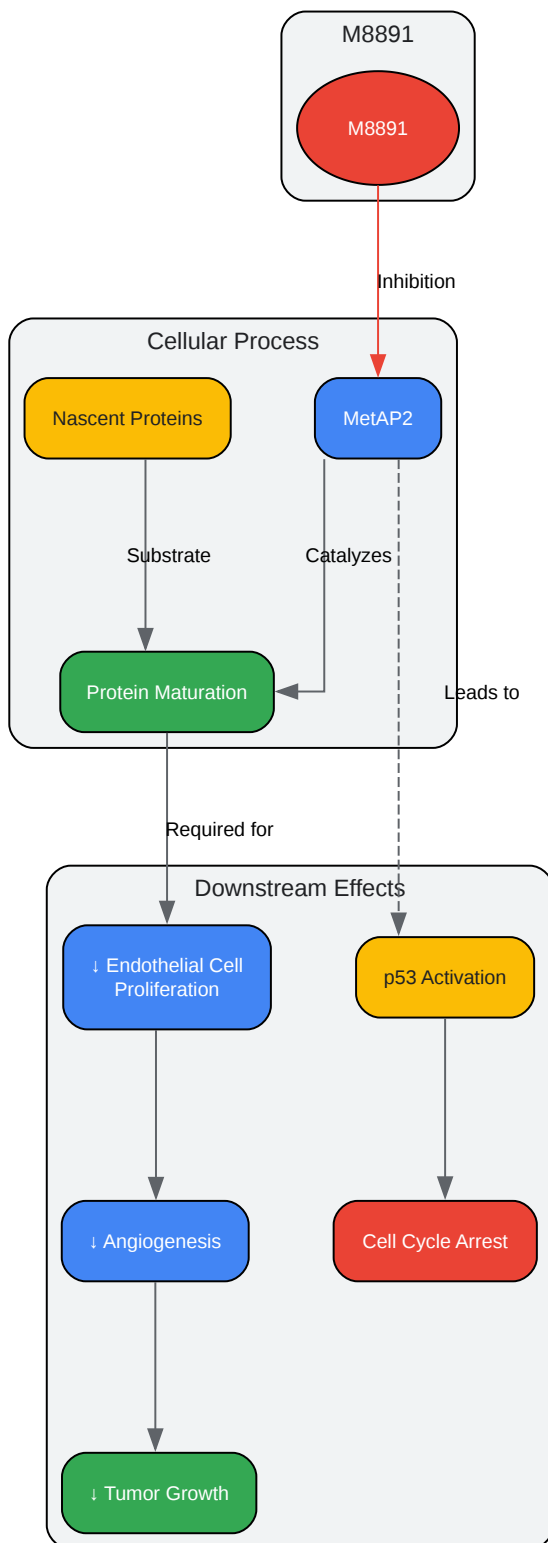
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Methionine aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme that plays a crucial role in protein maturation and is essential for the proliferation of endothelial cells.[1][2] Inhibition of MetAP2 has emerged as a promising anti-angiogenic strategy for cancer therapy. [3] **M8891** is a structurally novel, reversible inhibitor of MetAP2 that has demonstrated potent anti-angiogenic and antitumor activity in preclinical models.[4][5] This document provides an in-depth technical analysis of the current data supporting the development of **M8891** for the treatment of solid tumors.

Mechanism of Action

M8891 exerts its anti-tumor effects primarily through the inhibition of MetAP2.[2] MetAP2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in their maturation and function.[3] By inhibiting MetAP2, **M8891** disrupts this process, leading to a downstream cascade of effects that culminate in the suppression of endothelial cell proliferation and, consequently, angiogenesis.[2] This anti-angiogenic activity restricts the blood supply to tumors, thereby inhibiting their growth and spread.[2]

The signaling pathway influenced by MetAP2 inhibition is complex. One key aspect involves the tumor suppressor protein p53. Preclinical studies, including CRISPR genome-wide screens, have identified p53 as a determinant of sensitivity to MetAP2 inhibition.[5][6] The proposed mechanism suggests that MetAP2 inhibition can lead to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in tumor cells with wild-type p53.[5]

Proposed Signaling Pathway of M8891

[Click to download full resolution via product page](#)Mechanism of **M8891** Action

Preclinical Data

In Vitro Efficacy

M8891 has demonstrated potent and selective inhibitory activity against MetAP2 and has shown significant anti-proliferative effects in endothelial and various tumor cell lines.

Parameter	Value	Cell Line/Assay	Reference
MetAP-2 IC50	54 nM	Enzyme Assay	[7]
MetAP-2 Ki	4.33 nM	Enzyme Assay	[7]
MetAP-1 IC50	>10 μ M	Enzyme Assay	[7]
HUVEC Proliferation IC50	20 nM	CyQUANT Assay	[1]

In Vivo Efficacy

In vivo studies in mouse xenograft models have confirmed the anti-tumor activity of **M8891**.

Animal Model	Dosage and Administration	Outcome	Reference
Not specified tumor model	20 mg/kg, p.o., once a day for 14 days	Strong tumor growth inhibition	[8]
Patient-derived renal cell carcinoma xenografts	Not specified	Strong and durable antitumor activity in combination with sunitinib	[3]

Pharmacokinetics and Pharmacodynamics

A first-in-human, open-label, dose-escalation Phase I study (NCT03138538) was conducted in patients with advanced solid tumors.[1] **M8891** demonstrated a manageable safety profile and favorable pharmacokinetics.[1]

Pharmacokinetics

Parameter	Observation	Reference
Dose Proportionality	Plasma concentration showed a dose-linear increase up to 35 mg	[1]
Variability	Low-to-moderate interpatient variability	[1]

Pharmacodynamics

The accumulation of methionylated elongation factor 1 α (Met-EF1a), a substrate of MetAP2, serves as a pharmacodynamic biomarker for target engagement.[1]

Parameter	Observation	Reference
Target Engagement	Dose-dependent tumor accumulation of Met-EF1a was observed, demonstrating MetAP2 inhibition.	[1]

Clinical Data

The Phase I study enrolled 27 patients across six dose levels (7-80 mg once daily in 21-day cycles).[1]

Safety and Tolerability

Finding	Details	Reference
Maximum Tolerated Dose (MTD)	Not determined	[1]
Dose-Limiting Toxicities (DLTs)	Two DLTs (platelet count decrease) were reported, one each at 60 and 80 mg/once daily.	[1]
Most Common Treatment-Emergent Adverse Event	Platelet count decrease	[1]

Efficacy

Finding	Details	Reference
Objective Response	No objective responses were observed.	[6]
Stable Disease	Seven patients (25.9%) had stable disease for 42-123 days.	[1]

Recommended Phase II Dose

Based on the data from the Phase I trial, the recommended Phase II dose for **M8891** monotherapy is 35 mg once daily.[\[4\]](#)

Experimental Protocols

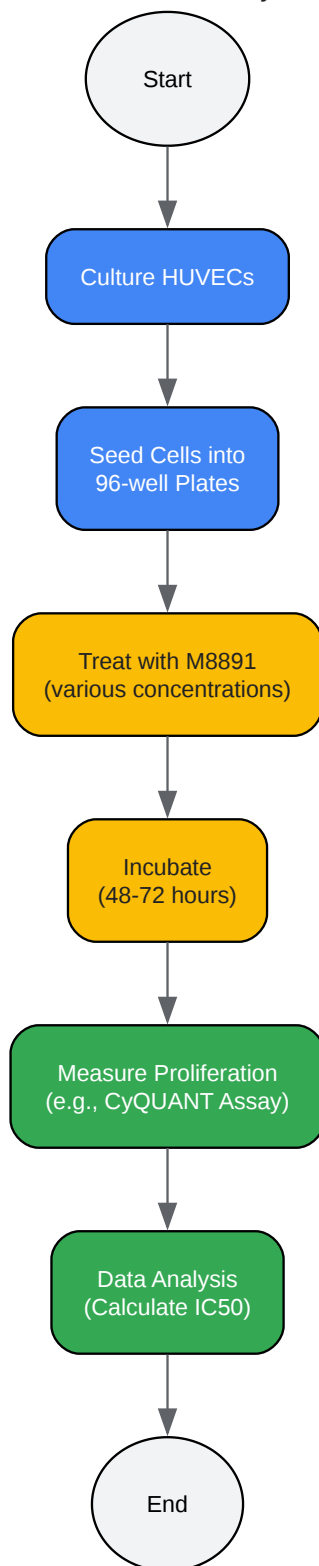
HUVEC Proliferation Assay (General Protocol)

This protocol provides a general method for assessing the anti-proliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs).[\[8\]](#)

- Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with necessary growth factors.

- Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of **M8891**. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 48 to 72 hours.
- Proliferation Measurement: Assess cell proliferation using a standard method such as the CyQUANT assay, which measures DNA content.
- Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value using non-linear regression analysis.

HUVEC Proliferation Assay Workflow

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HUVEC Proliferation Assay Workflow

In Vivo Xenograft Tumor Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of **M8891**.^[8]

- **Cell Implantation:** Subcutaneously inject a specified number of human tumor cells into the flank of immunocompromised mice (e.g., athymic nude mice).
- **Tumor Growth:** Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization and Treatment:** Randomize mice into control and treatment groups. Administer **M8891** to the treatment group at a specified dose and schedule (e.g., 20 mg/kg, p.o., daily), and the vehicle to the control group.
- **Tumor Measurement:** Measure tumor volume periodically (e.g., twice a week) using calipers. Monitor body weight as an indicator of toxicity.
- **Endpoint:** Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
- **Data Analysis:** Compare the tumor growth in the treated group to the control group to evaluate anti-tumor efficacy.

Matrigel Plug Angiogenesis Assay (General Protocol)

This in vivo assay is used to evaluate the anti-angiogenic activity of **M8891**.^[9]

- **Preparation:** Mix Matrigel, a reconstituted basement membrane extract, with an angiogenic stimulus (e.g., recombinant growth factors or tumor cells) and the test compound (**M8891**) at various concentrations.
- **Injection:** Subcutaneously inject the Matrigel mixture into mice. The Matrigel will form a solid plug.
- **Incubation:** Allow the plug to be vascularized over a set period (e.g., 7 days).
- **Harvesting and Analysis:** Excise the Matrigel plugs. The extent of angiogenesis can be quantified by measuring hemoglobin content, or by immunohistochemical staining for

endothelial cell markers (e.g., CD31) in sectioned plugs.

CRISPR Screen (General Protocol)

Genome-wide CRISPR screens can be employed to identify genetic determinants of sensitivity or resistance to **M8891**.^[5]

- **Library Transduction:** Transduce a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a cancer cell line of interest.
- **Compound Treatment:** Treat the transduced cell population with **M8891** at a concentration that inhibits growth (e.g., IC40).
- **Selection:** Culture the cells for a period to allow for the enrichment or depletion of cells with specific gene knockouts.
- **Sequencing and Analysis:** Isolate genomic DNA, amplify the sgRNA sequences, and perform high-throughput sequencing. Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the **M8891**-treated population compared to a control population.

Conclusion

M8891 is a promising MetAP2 inhibitor with a well-defined mechanism of action and a manageable safety profile. Its potent anti-angiogenic and anti-tumor activities in preclinical models, coupled with evidence of target engagement in a Phase I clinical trial, provide a strong rationale for its further development in solid tumors. The recommended Phase II dose of 35 mg once daily will facilitate future studies to explore the full therapeutic potential of **M8891**, both as a monotherapy and in combination with other anti-cancer agents. The identification of p53 status as a potential predictive biomarker warrants further investigation to enable patient stratification in future clinical trials.

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